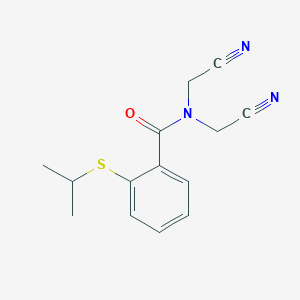
5-(2,3-二甲氧基亚苄基)-3-(2-甲氧基苯基)-1,3-噻唑烷-2,4-二酮
描述
Synthesis Analysis
The synthesis of derivatives within the thiazolidinedione class, including compounds with similar structures to our compound of interest, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides. The structures of these synthesized compounds are typically confirmed using techniques such as elemental analysis, IR, 1H NMR, and MS spectroscopy. Some compounds, like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, have been synthesized and structurally confirmed through these methods, providing a foundational approach for synthesizing related compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be determined using single-crystal X-ray diffraction data. For instance, studies have shown the ability to determine the crystal structure of similar compounds, thereby offering insights into their geometric and electronic configurations. Such structural analyses facilitate the understanding of the compound's reactivity and interaction potential with biological targets (Zeng, 2014).
Chemical Reactions and Properties
Thiazolidinediones, including our compound of interest, undergo various chemical reactions, contributing to their diverse biological activities. They have been engaged in Knoevenagel condensations, alkylation reactions, and more, enabling the derivation of numerous analogs with potentially enhanced biological activities. These reactions are pivotal for modifying the compound's chemical properties to suit specific pharmacological needs (Holota et al., 2022).
科学研究应用
噻唑烷二酮类和 PTP 1B 抑制
2,4-噻唑烷二酮类,包括与 5-(2,3-二甲氧基亚苄基)-3-(2-甲氧基苯基)-1,3-噻唑烷-2,4-二酮 结构相关的化合物,已被广泛探索其作为 PTP 1B 抑制剂的潜力。PTP 1B 在胰岛素信号通路中起着至关重要的作用,抑制 PTP 1B 被认为是治疗胰岛素抵抗和 2 型糖尿病 (T2DM) 的治疗策略。从 2012 年到 2018 年的研究突出了 TZD 骨架在设计有效的 PTP 1B 抑制剂方面的合成多功能性,通过对结构框架的修改来优化其抑制活性。一项研究重点介绍了一种带有 TZD 骨架的化合物,该化合物对 PTP 1B 表现出有效的活性,证明了该骨架在设计用于糖尿病管理的新型抑制剂方面的潜力 (Verma, S., Yadav, Y. S., & Thareja, S., 2019)。
乙内酰脲衍生物和药物化学
乙内酰脲衍生物与噻唑烷二酮类密切相关,由于其多样的生物和药理活性,已被公认为药物化学中首选的骨架。这些衍生物通过其结构多样性,在治疗和农用化学应用中发挥着关键作用。关于乙内酰脲衍生物的综述强调了它们在药物发现中的重要性,强调了骨架多功能性在开发具有潜在医学应用的新治疗剂中的重要性 (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023)。
液晶二聚体和向列相
对亚甲基连接的液晶二聚体(包括与 5-(2,3-二甲氧基亚苄基)-3-(2-甲氧基苯基)-1,3-噻唑烷-2,4-二酮 结构类似的衍生物)的研究揭示了它们在形成扭曲弯曲向列相中的作用。这些二聚体在表现出单斜晶相时表明,较低温度相是扭曲弯曲向列相,有助于理解液晶行为及其在显示技术中的应用 (Henderson, P., & Imrie, C., 2011)。
属性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-14-9-5-4-8-13(14)20-18(21)16(26-19(20)22)11-12-7-6-10-15(24-2)17(12)25-3/h4-11H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPISDASULXSFA-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)


![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)


![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)
![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)